ethyl {2-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}acetate
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Overview
Description
ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE is a complex organic compound that features a unique structure combining an indene moiety with a phenoxyacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE typically involves the condensation of 1,3-dioxo-1,3-dihydro-2H-indene-2-carbaldehyde with 2-(2-hydroxyphenyl)acetic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group into an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetates.
Scientific Research Applications
ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE exerts its effects involves interactions with specific molecular targets. The indene moiety can interact with enzymes or receptors, modulating their activity. The phenoxyacetate group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]PHENOXY}ACETATE
- METHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE
- ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YLIDEN)METHYL]PHENOXY}PROPIONATE
Uniqueness
ETHYL 2-{2-[(1,3-DIOXO-1,3-DIHYDRO-2H-INDEN-2-YLIDEN)METHYL]PHENOXY}ACETATE is unique due to its specific combination of an indene moiety with a phenoxyacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H16O5 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
ethyl 2-[2-[(1,3-dioxoinden-2-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C20H16O5/c1-2-24-18(21)12-25-17-10-6-3-7-13(17)11-16-19(22)14-8-4-5-9-15(14)20(16)23/h3-11H,2,12H2,1H3 |
InChI Key |
ALWINLBPXSBLOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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